

A Comparative Guide to Alternative Small Molecule Inhibitors of the Ezrin Pathway

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Compound of Interest

Compound Name: NSC305787

Cat. No.: B2485592

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The Ezrin protein, a critical linker between the plasma membrane and the actin cytoskeleton, has emerged as a key player in cancer metastasis. Its role in promoting cell migration, invasion, and survival makes it an attractive target for therapeutic intervention. This guide provides a comparative analysis of alternative small molecule inhibitors of the Ezrin pathway, offering a valuable resource for researchers seeking to explore novel anti-metastatic strategies.

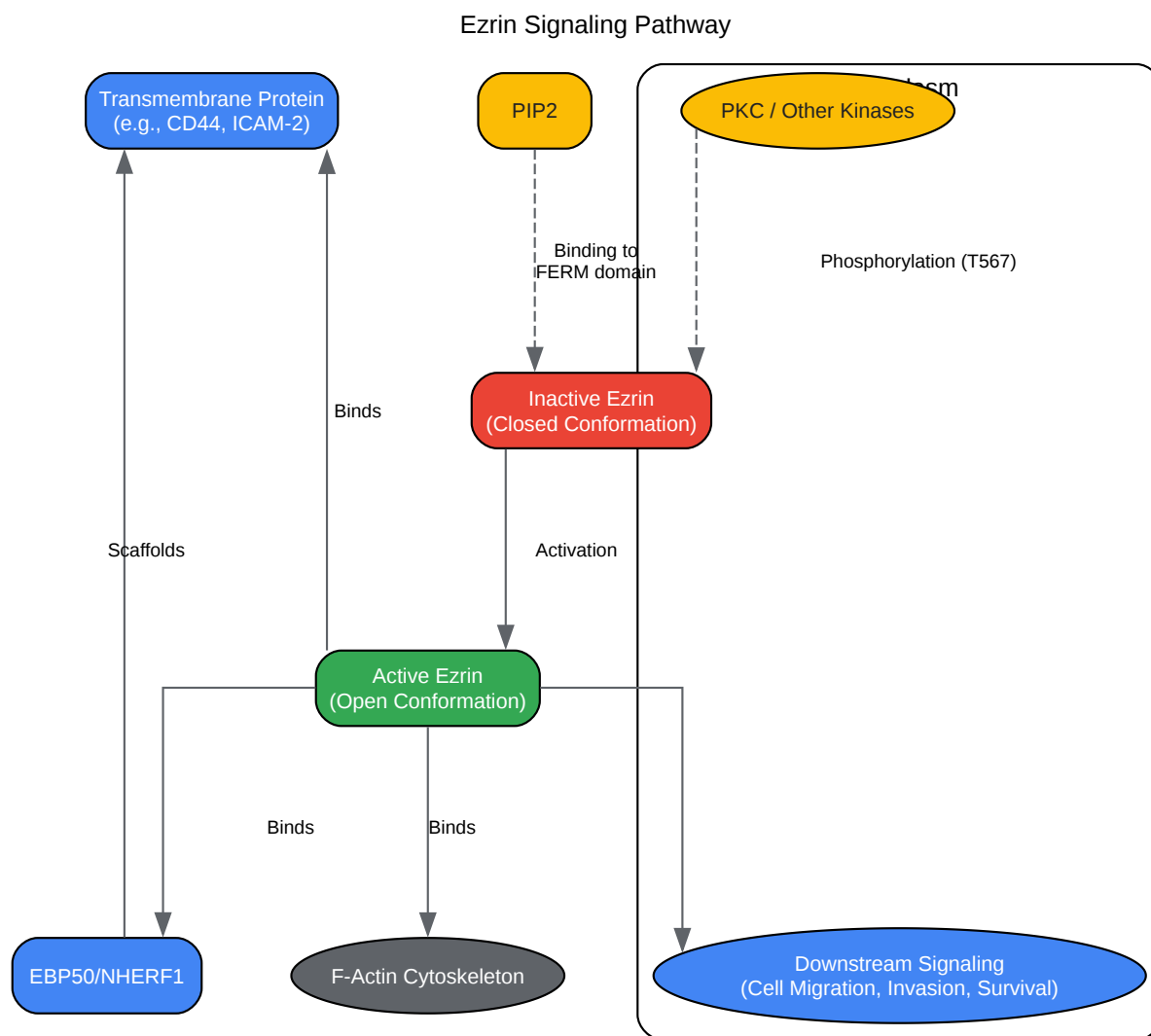
Performance Comparison of Ezrin Inhibitors

This section summarizes the quantitative data for various small molecule inhibitors targeting the Ezrin pathway. The table below facilitates a direct comparison of their binding affinities and inhibitory concentrations.

Compound Name	Chemical Class	Binding Affinity (Kd)	IC50	Target
NSC305787	Quinoline	5.85 μ M[1]	8.3 μ M (PKC α -mediated Ezrin phosphorylation) [1][2]; 3.3-5.1 μ M (in ALL cell lines) [3]	Directly binds to Ezrin, inhibits phosphorylation[1][2][4]
NSC668394	Quinoline	12.59 μ M[1]	8.1 μ M (PKC α -mediated Ezrin phosphorylation) [1][2]; 2.77-7.34 μ M (in RMS cell lines)[5]	Directly binds to Ezrin, inhibits phosphorylation[1][2][4]
MMV667492	Naphthoquinone	29.4 nM	Not Available	Potent Ezrin inhibitor[6]
MMV020549	Not Specified	Not Available	Not Available	Identified as an Ezrin inhibitor[7]
MMV666069	Not Specified	Not Available	Not Available	Identified as an Ezrin inhibitor[7]

Ezrin Signaling Pathway

The diagram below illustrates the pivotal role of Ezrin in cellular signaling. In its inactive state, Ezrin exists in a closed conformation. Activation is a two-step process involving the binding of its N-terminal FERM domain to phosphatidylinositol 4,5-bisphosphate (PIP2) in the plasma membrane and the phosphorylation of a conserved threonine residue (T567) in its C-terminal domain.[8][9] This conformational change unmask binding sites, enabling Ezrin to link transmembrane proteins (e.g., CD44, ICAM-2) and scaffolding proteins (e.g., EBP50/NHERF1) to the F-actin cytoskeleton.[10][11] This linkage is crucial for the regulation of cell adhesion, migration, and signal transduction pathways, including the Rho and PI3K/Akt pathways.[2]



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